Cas no 40371-64-0 (2-bromo-4-chloro-5-nitrotoluene)
2-bromo-4-chloro-5-nitrotoluene Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-4-chloro-5-nitrotoluene
- 1-Bromo-5-chloro-2-methyl-4-nitrobenzene
- SCHEMBL2310312
- AKOS024342533
- EN300-4256015
- EINECS 254-893-9
- BS-50517
- DTXSID50193355
- CS-0197208
- MFCD00051512
- Benzene, 1-bromo-5-chloro-2-methyl-4-nitro-
- W11137
- YE256A67EQ
- 40371-64-0
- NS00030767
-
- MDL: MFCD00051512
- Inchi: 1S/C7H5BrClNO2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,1H3
- InChI Key: RTIUAGUGNIQCLV-UHFFFAOYSA-N
- SMILES: BrC1=CC(=C(C=C1C)[N+](=O)[O-])Cl
Computed Properties
- Exact Mass: 248.91922g/mol
- Monoisotopic Mass: 248.91922g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 45.8Ų
2-bromo-4-chloro-5-nitrotoluene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB462247-250 mg |
1-Bromo-5-chloro-2-methyl-4-nitrobenzene; . |
40371-64-0 | 250mg |
€224.90 | 2023-04-21 | ||
| abcr | AB462247-500 mg |
1-Bromo-5-chloro-2-methyl-4-nitrobenzene; . |
40371-64-0 | 500mg |
€363.20 | 2023-04-21 | ||
| abcr | AB462247-1 g |
1-Bromo-5-chloro-2-methyl-4-nitrobenzene; . |
40371-64-0 | 1g |
€488.80 | 2023-04-21 | ||
| Alichem | A010004693-250mg |
2-Bromo-4-chloro-5-nitrotoluene |
40371-64-0 | 97% | 250mg |
$480.00 | 2023-09-02 | |
| Alichem | A010004693-500mg |
2-Bromo-4-chloro-5-nitrotoluene |
40371-64-0 | 97% | 500mg |
$782.40 | 2023-09-02 | |
| Alichem | A010004693-1g |
2-Bromo-4-chloro-5-nitrotoluene |
40371-64-0 | 97% | 1g |
$1504.90 | 2023-09-02 | |
| eNovation Chemicals LLC | Y1213581-1g |
1-Bromo-5-chloro-2-methyl-4-nitrobenzene |
40371-64-0 | 95% | 1g |
$650 | 2024-07-23 | |
| abcr | AB462247-250mg |
1-Bromo-5-chloro-2-methyl-4-nitrobenzene; . |
40371-64-0 | 250mg |
€190.60 | 2025-04-19 | ||
| abcr | AB462247-500mg |
1-Bromo-5-chloro-2-methyl-4-nitrobenzene; . |
40371-64-0 | 500mg |
€363.20 | 2023-09-03 | ||
| abcr | AB462247-1g |
1-Bromo-5-chloro-2-methyl-4-nitrobenzene; . |
40371-64-0 | 1g |
€328.40 | 2025-04-19 |
2-bromo-4-chloro-5-nitrotoluene Suppliers
2-bromo-4-chloro-5-nitrotoluene Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 2-bromo-4-chloro-5-nitrotoluene
2-Bromo-4-Chloro-5-Nitrotoluene: A Comprehensive Overview
2-Bromo-4-chloro-5-nitrotoluene, also known by its CAS number 40371-64-0, is a specialized chemical compound that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound belongs to the category of toluene derivatives, characterized by the presence of halogen substituents and a nitro group on the aromatic ring. Its unique structure makes it a valuable intermediate in the synthesis of various bioactive molecules.
The compound's molecular formula is C7H5BrClNO2, with a molecular weight of 214.03 g/mol. It features bromine at position 2, chlorine at position 4, and a nitro group at position 5 on the toluene ring. These substituents impart distinct electronic effects and steric influences, making it highly reactive in various chemical transformations.
In recent years, there has been a surge of interest in 2-bromo-4-chloro-5-nitrotoluene due to its potential applications in drug discovery and development. Researchers have explored its use as an intermediate in the synthesis of anticancer agents, antibiotics, and other bioactive compounds. The presence of the nitro group, which can be reduced under controlled conditions, adds versatility to its reactivity profile.
One of the most notable advancements involving this compound is its role in the development of targeted therapies. Studies have demonstrated that derivatives of 2-bromo-4-chloro-5-nitrotoluene can exhibit anticancer activity by interfering with key signaling pathways in cancer cells. For instance, certain substituted derivatives have shown promise in inhibiting the growth of breast and lung cancer cell lines.
Beyond oncology, this compound has also been investigated for its potential in antimicrobial therapy. Research indicates that modifications to the nitro group can lead to compounds with enhanced bacterial resistance, making them viable candidates for next-generation antibiotics. This dual applicability underscores the compound's importance in contemporary pharmaceutical research.
Another critical aspect of 2-bromo-4-chloro-5-nitrotoluene is its environmental impact. While it is a highly effective intermediate, concerns have been raised about its potential toxicity and persistence in the environment. To address this, scientists are exploring green chemistry approaches to mitigate these issues, such as developing biodegradable derivatives or optimizing reaction conditions to minimize waste.
The future of 2-bromo-4-chloro-5-nitrotoluene lies in its continued adaptation to meet the evolving needs of the pharmaceutical industry. Ongoing research is focused on enhancing its stability, improving its bioavailability, and exploring new routes for its synthesis that are more efficient and environmentally friendly.
In conclusion, 2-bromo-4-chloro-5-nitrotoluene, with CAS number 40371-64-0, stands as a testament to the intricate interplay between chemistry and biology in drug discovery. Its versatility, combined with recent advancements in its application, positions it as a key player in the development of novel therapeutic agents.
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